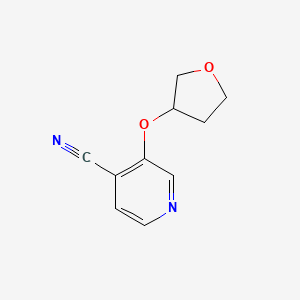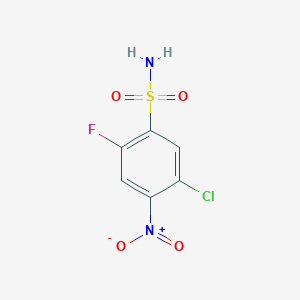![molecular formula C5H4ClN5 B1458521 5-Cloro-[1,2,4]triazolo[1,5-a]pirazin-2-ilamina CAS No. 1454653-85-0](/img/structure/B1458521.png)
5-Cloro-[1,2,4]triazolo[1,5-a]pirazin-2-ilamina
Descripción general
Descripción
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Las [1,2,4]triazolo[1,5-a]pirimidinas, que incluyen “5-Cloro-[1,2,4]triazolo[1,5-a]pirazin-2-ilamina”, se ha descubierto que tienen propiedades antibacterianas significativas .
Aplicaciones antifúngicas
Este compuesto también es conocido por sus actividades antifúngicas, lo que lo convierte en un posible candidato para el desarrollo de nuevos fármacos antifúngicos .
Aplicaciones antivirales
La investigación ha demostrado que las [1,2,4]triazolo[1,5-a]pirimidinas tienen propiedades antivirales, lo que sugiere que “this compound” podría utilizarse en el desarrollo de terapias antivirales .
Aplicaciones antiparasitarias
Se ha descubierto que el compuesto exhibe actividades antiparasitarias, lo que podría ser beneficioso en el tratamiento de diversas enfermedades parasitarias .
Aplicaciones anticancerígenas
“this compound” se ha descubierto que tiene propiedades anticancerígenas, lo que lo convierte en un posible candidato para el desarrollo de nuevos fármacos anticancerígenos .
Aplicaciones en la agricultura
Las [1,2,4]triazolo[1,5-a]pirimidinas están presentes en diversas estructuras importantes en la agricultura . Esto sugiere que “this compound” podría tener aplicaciones potenciales en este campo.
Tratamiento de trastornos cardiovasculares
Estos compuestos se utilizan en el tratamiento de trastornos cardiovasculares , lo que indica que “this compound” podría utilizarse en este contexto.
Tratamiento de la diabetes tipo 2
Se ha descubierto que el compuesto es eficaz en el tratamiento de la diabetes tipo 2 , lo que sugiere su uso potencial en el desarrollo de nuevos medicamentos para la diabetes.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, leading to downstream effects such as inhibition of cell growth .
Result of Action
Similar compounds have been shown to have significant cytotoxic activities against various cell lines .
Action Environment
It is known that factors such as temperature can influence the synthesis of similar compounds .
Análisis Bioquímico
Biochemical Properties
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine on cellular processes are profound. This compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapies . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can alter gene expression by modulating the activity of transcription factors .
Molecular Mechanism
At the molecular level, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Propiedades
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-5(7)10-11(3)4/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGFYCINZXWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


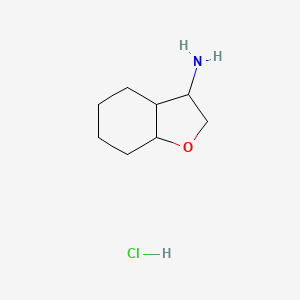
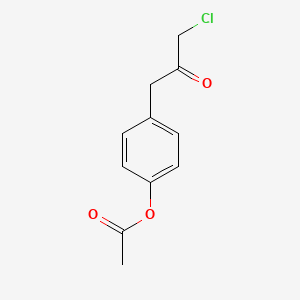
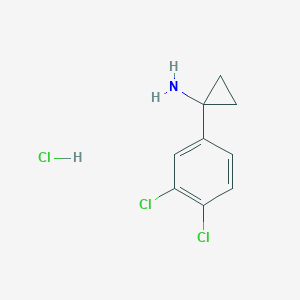
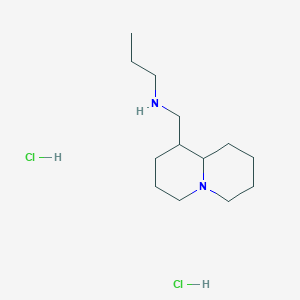
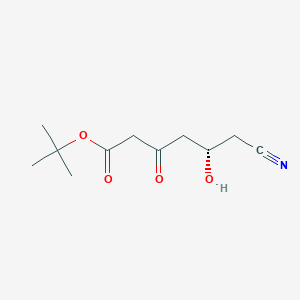
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)


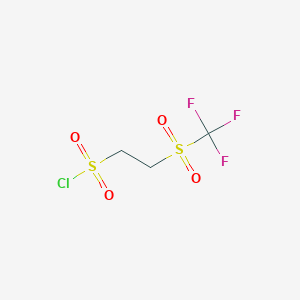
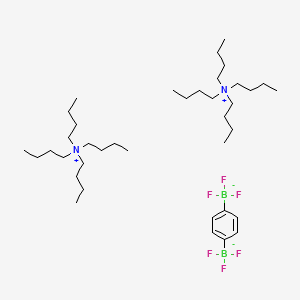
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)

